2,4,5-Trichloroisophthalonitrile

Descripción general

Descripción

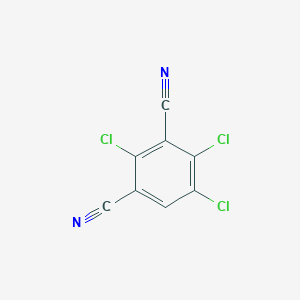

2,4,5-Trichloroisophthalonitrile is a chemical compound with the molecular formula C8HCl3N2 . It is a derivative of isophthalonitrile, substituted at positions 2, 4, and 5 by chloro groups . It is also known by other names such as 2,4,5-Trichloro-1,3-benzenedicarbonitrile .

Synthesis Analysis

The synthesis of 2,4,5-Trichloroisophthalonitrile involves microbial reductive dehalogenation . In this process, 4-hydroxy-2,5,6-trichloroisophthalonitrile (4-OH-TPN) undergoes complete microbial reductive dehalogenation to form 4-hydroxy-isophthalonitrile via 4-hydroxy-dichloroisophthalonitrile and 4-hydroxy-monochloroisophthalonitrile .Molecular Structure Analysis

The molecular structure of 2,4,5-Trichloroisophthalonitrile contains a total of 14 bonds, including 13 non-H bonds, 8 multiple bonds, 2 triple bonds, 6 aromatic bonds, 1 six-membered ring, and 2 nitrile groups (aromatic) .Physical And Chemical Properties Analysis

2,4,5-Trichloroisophthalonitrile has a density of 1.6±0.1 g/cm³, a boiling point of 320.0±37.0 °C at 760 mmHg, and a flash point of 139.6±20.7 °C . It has a molar refractivity of 50.4±0.4 cm³, and a molar volume of 143.6±5.0 cm³ . The compound has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .Aplicaciones Científicas De Investigación

Degradation and Metabolism in Soil

2,4,5-Trichloroisophthalonitrile, a component of fungicides, undergoes degradation in soil, mainly through dechlorination and substitution reactions. The degradation process is influenced by soil moisture and temperature, with microbial activity playing a significant role (Sato & Tanaka, 1987).

Analytical Methodology for Estimation in Crops

A methodology for estimating 2,4,5-Trichloroisophthalonitrile and its metabolites in crops, such as mustard, has been developed. This involves processes like extraction, derivatization, and gas-liquid chromatography (Mukherjee & Gopal, 1995).

Biotransformation by Gastrointestinal Microflora

The compound undergoes biotransformation by gastrointestinal microflora in different species, including humans, rats, and dogs. The process results in the formation of various metabolites, suggesting the significant role of intestinal microflora in its metabolism (Hillenweck et al., 1997).

Adsorption Studies

Studies have been conducted on the adsorption behavior of 2,4,5-Trichloroisophthalonitrile on various surfaces. This research is crucial for understanding its environmental interactions and potential removal from ecosystems (Khan & Akhtar, 2011).

Biodegradation and Enhanced Degradation Techniques

Efforts have been made to enhance the biodegradation of 2,4,5-Trichloroisophthalonitrile using bacterial strains. These strains can utilize it as a carbon source, indicating a potential method for bioremediation of contaminated sites (Kellogg, Chatterjee & Chakrabarty, 1981).

Environmental Fate and Transformation

The degradation and transformation of 2,4,5-Trichloroisophthalonitrile in various environmental settings, such as soil and water, have been extensively studied. These insights are crucial for understanding its environmental impact and persistence (Chaves, Shea & Danehower, 2008).

Direcciones Futuras

The future directions for research on 2,4,5-Trichloroisophthalonitrile could involve further studies on its environmental impact, as its major environmental transformation product, 4-hydroxy-chlorothalonil, is more persistent, mobile, and toxic, and is frequently detected at higher concentrations in various habitats compared to its parent compound .

Mecanismo De Acción

Target of Action

2,4,5-Trichloroisophthalonitrile, also known as Chlorothalonil, is primarily used as a broad-spectrum fungicide . Its main targets are various types of fungi, where it controls fungal diseases by reacting with cellular thiols .

Mode of Action

The compound interacts with its targets by inhibiting fungal respiration . This is achieved through the reaction of the compound with cellular thiols, a type of organic compound found in fungi .

Biochemical Pathways

The primary biochemical pathway affected by 2,4,5-Trichloroisophthalonitrile is the respiratory pathway of fungi . By reacting with cellular thiols, the compound disrupts the normal functioning of this pathway, leading to the death of the fungi .

Pharmacokinetics

It’s known that the compound is persistent and mobile in the environment . It’s frequently detected at higher concentrations in various habitats compared to its parent compound .

Result of Action

The primary result of the action of 2,4,5-Trichloroisophthalonitrile is the death of fungi, which leads to the control of fungal diseases . Additionally, the compound has been found to degrade into various metabolites, including 4-hydroxy-2, 5, 6-trichloroisophthalonitrile .

Action Environment

The action of 2,4,5-Trichloroisophthalonitrile is influenced by various environmental factors. For instance, the compound is more persistent under certain soil conditions . It’s also been found that certain bacterial strains, such as Ochrobactrum lupini strain TP-D1, can degrade the compound, suggesting that the presence of such bacteria in the environment could influence the compound’s action, efficacy, and stability .

Propiedades

IUPAC Name |

2,4,5-trichlorobenzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HCl3N2/c9-6-1-4(2-12)7(10)5(3-13)8(6)11/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTVBOHNZPIICP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HCl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177591 | |

| Record name | 2,4,5-Trichloroisophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-Trichloroisophthalonitrile | |

CAS RN |

23039-03-4 | |

| Record name | 2,4,5-Trichloroisophthalonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023039034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-Trichloroisophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-TRICHLOROISOPHTHALONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDT158V252 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2,4,5-Trichloroisophthalonitrile in the context of cranberry farming?

A1: 2,4,5-Trichloroisophthalonitrile is a significant degradation product of the fungicide chlorothalonil, commonly used in cranberry bogs to control fungal diseases. Research indicates that this compound, along with other chlorothalonil metabolites, persists in the bog environment, being detected in soil samples even at fruit harvest. [] This persistence raises concerns about potential long-term environmental impacts and the possible accumulation of these compounds in the ecosystem.

Q2: How is 2,4,5-Trichloroisophthalonitrile typically detected and quantified in environmental samples?

A2: While the provided research doesn't specify the exact analytical method used to detect 2,4,5-Trichloroisophthalonitrile, it highlights that this compound, previously unidentified in cranberry bogs, was successfully identified alongside other chlorothalonil metabolites. [] This finding suggests the use of advanced analytical techniques, potentially including gas chromatography or liquid chromatography coupled with mass spectrometry (GC/MS or LC/MS), to separate, identify, and quantify these compounds in complex environmental matrices.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene](/img/structure/B140673.png)

![10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B140679.png)

![Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)-(9CI)](/img/structure/B140680.png)

![[1,1'-Biphenyl]-4-carboximidamide](/img/structure/B140691.png)

![5-[(3-Bromophenyl)methyl]-1,3,5-triazinane-2-thione](/img/structure/B140694.png)